1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
The compound “1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol” is a complex mixture of several organic molecules. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-dimethoxy-4-prop-2-enylbenzene: This compound can be synthesized through the methylation of eugenol using dimethyl sulfate in the presence of a base.
(2Z)-3,7-dimethylocta-2,6-dienal:
3,7-dimethylocta-1,6-diene:
(2Z)-3,7-dimethylocta-2,6-dien-1-ol:
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol:
Industrial Production Methods
1,2-dimethoxy-4-prop-2-enylbenzene: Industrially produced through the methylation of eugenol.
(2Z)-3,7-dimethylocta-2,6-dienal: Produced via the oxidation of geraniol or nerol.
3,7-dimethylocta-1,6-diene: Obtained from the pyrolysis of β-pinene.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol: Produced through the reduction of citral.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Industrially synthesized from camphor.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation of (2Z)-3,7-dimethylocta-2,6-dienal: Produces acids.
Reduction of (2Z)-3,7-dimethylocta-2,6-dienal: Produces (2Z)-3,7-dimethylocta-2,6-dien-1-ol.
Substitution of 1,2-dimethoxy-4-prop-2-enylbenzene: Produces halogenated derivatives.
Scientific Research Applications
Chemistry
1,2-dimethoxy-4-prop-2-enylbenzene: Used as an intermediate in organic synthesis.
(2Z)-3,7-dimethylocta-2,6-dienal: Used in the synthesis of fragrances and flavors.
3,7-dimethylocta-1,6-diene: Used as a precursor in the synthesis of other terpenes.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol: Used in the synthesis of rose-like fragrances.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Used in the synthesis of camphor derivatives.
Biology and Medicine
(2Z)-3,7-dimethylocta-2,6-dienal: Exhibits antimicrobial properties.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol: Used in aromatherapy for its calming effects.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Used in traditional medicine for its analgesic properties.
Industry
1,2-dimethoxy-4-prop-2-enylbenzene: Used in the production of insecticides.
(2Z)-3,7-dimethylocta-2,6-dienal: Used in the flavor and fragrance industry.
3,7-dimethylocta-1,6-diene: Used in the production of synthetic rubber.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol: Used in the cosmetic industry.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Used in the production of perfumes.
Mechanism of Action
1,2-dimethoxy-4-prop-2-enylbenzene: Acts as an insect repellent by interfering with the nervous system of insects.
(2Z)-3,7-dimethylocta-2,6-dienal: Exerts antimicrobial effects by disrupting microbial cell membranes.
3,7-dimethylocta-1,6-diene: Acts as a precursor in biochemical pathways leading to the synthesis of other terpenes.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol: Exerts calming effects by interacting with the central nervous system.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Acts as an analgesic by interacting with pain receptors.
Comparison with Similar Compounds
1,2-dimethoxy-4-prop-2-enylbenzene: Similar to eugenol but with additional methoxy groups, making it more hydrophobic.
(2Z)-3,7-dimethylocta-2,6-dienal: Similar to geranial but with a different isomeric form.
3,7-dimethylocta-1,6-diene: Similar to limonene but with a different double bond position.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol: Similar to linalool but with a different double bond position.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Similar to camphor but with an additional hydroxyl group.
List of Similar Compounds
- Eugenol
- Geranial
- Limonene
- Linalool
- Camphor
Properties
CAS No. |
8007-02-1 |
---|---|
Molecular Formula |
C51H84O5 |
Molecular Weight |
777.2 g/mol |
IUPAC Name |
1,2-dimethoxy-4-prop-2-enylbenzene;(2E)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2E)-3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H14O2.2C10H18O.C10H16O.C10H18/c1-4-5-9-6-7-10(12-2)11(8-9)13-3;1-9(2)7-4-5-10(9,3)8(11)6-7;2*1-9(2)5-4-6-10(3)7-8-11;1-5-10(4)8-6-7-9(2)3/h4,6-8H,1,5H2,2-3H3;7-8,11H,4-6H2,1-3H3;5,7,11H,4,6,8H2,1-3H3;5,7-8H,4,6H2,1-3H3;5,7,10H,1,6,8H2,2-4H3/b;;2*10-7+; |
InChI Key |
PGGUYIATKYHYBE-ZQSRQUHVSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)C=C.CC(=CCC/C(=C/CO)/C)C.CC(=CCC/C(=C/C=O)/C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |
SMILES |
CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |
8007-02-1 | |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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